2-(6-bromo-1H-indol-3-yl)ethanamine belongs to the class of bisindole alkaloids, specifically those featuring two indole rings connected by an ethanamine bridge. It is a synthetic analogue of the naturally occurring marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine. [] This compound has gained attention for its potential antimicrobial and antibiofilm properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). []
2-(6-bromo-1H-indol-2-yl)ethanamine is a chemical compound classified within the indole family, which consists of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 6th position of the indole ring and an ethanamine group at the 2nd position. Its molecular formula is , and it has garnered attention due to its potential therapeutic applications, particularly in medicinal chemistry, cancer treatment, and antimicrobial activity.
The synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine can be achieved through various methods:
The molecular structure of 2-(6-bromo-1H-indol-2-yl)ethanamine features:
Key structural data includes:
2-(6-bromo-1H-indol-2-yl)ethanamine can undergo various chemical reactions:
The mechanism of action for 2-(6-bromo-1H-indol-2-yl)ethanamine involves its interactions with biological targets, which may include:
Research into its binding affinities and biological activities is ongoing, indicating significant potential in therapeutic applications .
Key physical properties include:
Chemical properties encompass:
Relevant analytical data may include melting point, boiling point, and spectral data (NMR, IR) which help confirm its structure and purity .
The applications of 2-(6-bromo-1H-indol-2-yl)ethanamine are diverse:
The indole nucleus is a fundamental building block in >4,000 known natural alkaloids and numerous FDA-approved drugs. 2-(6-Bromo-1H-indol-2-yl)ethanamine incorporates two key structural features that enhance its bioactivity profile:
Table 1: Bioactive Indole Derivatives Featuring Key Structural Motifs of 2-(6-Bromo-1H-indol-2-yl)ethanamine
Compound | Structural Features | Biological Activity | Reference |
---|---|---|---|
Cipargamin | 6-Haloindole scaffold | Antimalarial (Phase II clinical) | [5] |
Halogenated spirooxindoles | Brominated C3/C6 positions | Kinase inhibition (anticancer) | [6] |
Indolylarylsulfones | 6-Substituted indole core | HIV-1 NNRTIs (EC₅₀ = 4.3–21.3 nM) | [1] |
Topsentin derivatives | Marine bisindoles with bromine | Antiviral, anti-inflammatory | [7] |
These features enable the compound to serve as a precursor for hybrid molecules targeting:
The electrophilic C3 position, activated bromine at C6, and nucleophilic ethylamine side chain enable diverse transformations to complex heterocycles. Key synthetic applications include:
Electrophilic Functionalization
Heterocycle Annulation
The ethylamine side chain serves as a linchpin for constructing fused nitrogen heterocycles:
Table 2: Synthetic Applications of 2-(6-Bromo-1H-indol-2-yl)ethanamine
Reaction Type | Conditions | Products | Yield (%) | |
---|---|---|---|---|
Bis(indolyl)methane synthesis | In(OTf)₃ (10 mol%), RCHO, 25°C | BIM phosphonates | 60–92 | [7] |
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | 6-Arylindole derivatives | 70–88 | [6] |
Hydroarylation | FeCl₃/AgOTf, propynoic acid derivatives | 3,3′-Bis(indolyl)propanoates | 85–94 | [7] |
Triazole conjugation | CuSO₄·5H₂O, sodium ascorbate, R-N₃ | Indole-1,2,3-triazole hybrids | 75–90 |
These pathways underscore the compound’s utility in generating structurally diverse libraries for high-throughput screening [2] .
Current research focuses on three therapeutic domains where 2-(6-bromo-1H-indol-2-yl)ethanamine derivatives show promise:
Antiviral Drug Discovery
Oncology Therapeutics
Neuropharmacology and Beyond
Table 3: Key Research Gaps and Opportunities
Therapeutic Area | Current Evidence | Knowledge Gaps | Research Opportunities |
---|---|---|---|
Antiviral applications | Activity against HIV-1, HSV, Influenza | SARS-CoV-2 efficacy unknown | Mpro/RdRp inhibition assays |
Anticancer mechanisms | Kinase inhibition, apoptosis induction | PK/PD studies lacking | Xenograft efficacy trials |
CNS modulation | Structural similarity to serotonin | No receptor binding data | 5-HT receptor screening |
Synthetic methodology | Robust C6 and C3 derivatization | Asymmetric catalysis underdeveloped | Enantioselective spirocyclizations |
Critical gaps include limited in vivo pharmacokinetic data, unknown off-target effects, and insufficient exploration of combination therapies. Future research should prioritize:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9